3-(2'-Pent-3''-enylpiperidino)propyl benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2’-Pent-3’‘-enylpiperidino)propyl benzoate typically involves the esterification of benzoic acid with 3-(2’-Pent-3’'-enylpiperidino)propanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity reagents and controlled reaction environments ensures the production of high-quality 3-(2’-Pent-3’'-enylpiperidino)propyl benzoate .
Chemical Reactions Analysis
Types of Reactions
3-(2’-Pent-3’'-enylpiperidino)propyl benzoate can undergo various chemical reactions, including:
Substitution: The ester group can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Hydrolysis: Benzoic acid and 3-(2’-Pent-3’'-enylpiperidino)propanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
3-(2’-Pent-3’'-enylpiperidino)propyl benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 3-(2’-Pent-3’'-enylpiperidino)propyl benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid, which may exert biological effects through various pathways . Additionally, the piperidine moiety can interact with neurotransmitter receptors, potentially influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
Ethyl benzoate: Another benzoate ester with a similar structure but different alkyl group.
Methyl benzoate: A simpler benzoate ester with a methyl group instead of the piperidino and propyl groups.
Propyl benzoate: Similar ester with a propyl group instead of the piperidino and propyl groups.
Uniqueness
3-(2’-Pent-3’'-enylpiperidino)propyl benzoate is unique due to the presence of the piperidino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
64050-35-7 |
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Molecular Formula |
C20H29NO2 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
3-[2-[(E)-pent-3-enyl]piperidin-1-yl]propyl benzoate |
InChI |
InChI=1S/C20H29NO2/c1-2-3-5-13-19-14-8-9-15-21(19)16-10-17-23-20(22)18-11-6-4-7-12-18/h2-4,6-7,11-12,19H,5,8-10,13-17H2,1H3/b3-2+ |
InChI Key |
ZLAMOIIYVOQQBW-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CCC1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CC=CCCC1CCCCN1CCCOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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